Oral Bioavailability and Urinary Excretion: Defining Norfloxacin as a Non-Systemic UTI Agent
Norfloxacin exhibits significantly lower oral bioavailability compared to ciprofloxacin and ofloxacin, directly limiting its systemic exposure while promoting high urinary concentrations. This pharmacokinetic profile is the primary determinant of its clinical utility in uncomplicated urinary tract infections. In a comparative pharmacokinetic study, norfloxacin demonstrated only 30–40% absolute oral bioavailability, in contrast to ciprofloxacin (≈70%) and ofloxacin (>95%) [1]. Consistent with this limited systemic absorption, the 24-hour urinary recovery of unchanged norfloxacin is approximately 27%, compared to 30.6% for oral ciprofloxacin, 73% for ofloxacin, and 62% for enoxacin [2].
| Evidence Dimension | Absolute oral bioavailability and 24-hour urinary excretion of parent drug |
|---|---|
| Target Compound Data | Bioavailability: 30–40%; Urinary excretion: 27% |
| Comparator Or Baseline | Ciprofloxacin: Bioavailability ≈70%, Urinary excretion 30.6%; Ofloxacin: Bioavailability >95%, Urinary excretion 73%; Enoxacin: Bioavailability 80–100%, Urinary excretion 62% |
| Quantified Difference | Norfloxacin bioavailability is approximately 2.3-fold lower than ciprofloxacin and >3-fold lower than ofloxacin. Norfloxacin urinary excretion is 2.7-fold lower than ofloxacin and 2.3-fold lower than enoxacin. |
| Conditions | Healthy adult volunteers; single oral dose administration |
Why This Matters
This establishes norfloxacin as the preferred fluoroquinolone for research and formulations targeting localized urinary tract infections with minimal systemic exposure, directly impacting procurement decisions for UTI-focused studies.
- [1] Lode H, Hoffken G, Olschewski P, Sievers B, Kirch A, Borner K. Clinical pharmacokinetics of the newer antibacterial 4-quinolones. Clin Pharmacokinet. 1987;13(5):317-44. View Source
- [2] Wise R, Lister D, McNulty CA, Griggs D, Andrews JM. The comparative pharmacokinetics of five quinolones. J Antimicrob Chemother. 1986 Nov;18 Suppl D:71-81. doi: 10.1093/jac/18.supplement_d.71. PMID: 3468102. View Source
